
Vinpocetine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinpocetine-d5 is a deuterated form of vinpocetine, a synthetic derivative of the vinca alkaloid vincamine. Vinpocetine is known for its neuroprotective and cognitive-enhancing properties. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of vinpocetine, as the deuterium atoms can provide insights into the compound’s stability and behavior in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vinpocetine-d5 involves the incorporation of deuterium atoms into the vinpocetine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of vinpocetine can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Deuterium Exchange Reactions: Conducting deuterium exchange reactions under controlled conditions to achieve the desired level of deuteration.
Purification: Using techniques such as chromatography to purify the final product and remove any impurities or unreacted starting materials.
化学反応の分析
Types of Reactions
Vinpocetine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
科学的研究の応用
Vinpocetine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to study the metabolic pathways and stability of vinpocetine in biological systems.
Neuroprotection Research: this compound is used to investigate the neuroprotective effects of vinpocetine and its potential therapeutic applications in neurological disorders.
Cognitive Enhancement Studies: Researchers use this compound to study the cognitive-enhancing properties of vinpocetine and its potential use in treating cognitive impairments.
Drug Development: this compound is used in the development of new drugs and formulations that leverage the beneficial properties of vinpocetine.
作用機序
Vinpocetine-d5 exerts its effects through multiple mechanisms, including:
Inhibition of Phosphodiesterase Type 1 (PDE1): This leads to increased levels of cyclic adenosine monophosphate (cAMP) in the brain, enhancing neuronal signaling and improving memory and learning processes.
Anti-inflammatory and Antioxidant Effects: This compound inhibits the expression of nuclear factor kappa B (NF-κB), reducing inflammation and oxidative stress.
Neuroprotection: This compound protects neurons from damage by modulating calcium influx and stabilizing cell membranes.
類似化合物との比較
Vinpocetine-d5 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:
Vinpocetine: The non-deuterated form, widely used for its neuroprotective and cognitive-enhancing properties.
Vincamine: The parent compound from which vinpocetine is derived, used for similar therapeutic purposes.
Apovincaminic Acid: A metabolite of vinpocetine with similar pharmacological properties.
This compound stands out due to its enhanced stability and ability to provide detailed insights into the metabolic pathways of vinpocetine, making it a valuable tool in scientific research.
特性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC名 |
1,1,2,2,2-pentadeuterioethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1/i2D3,4D2 |
InChIキー |
DDNCQMVWWZOMLN-FEGSZYOMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@]2(CCCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N14)CC |
正規SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


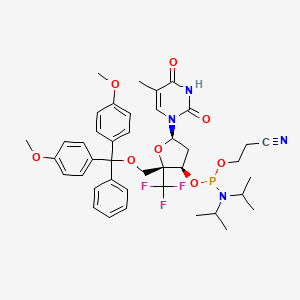
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
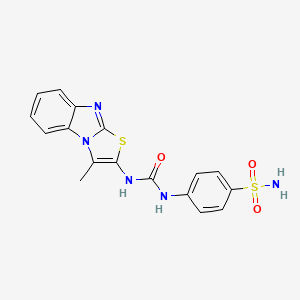


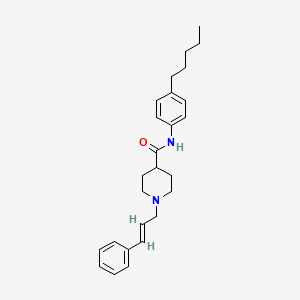
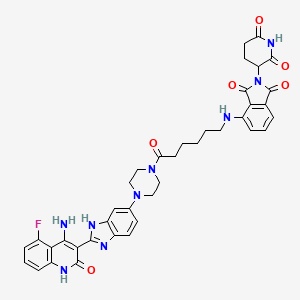
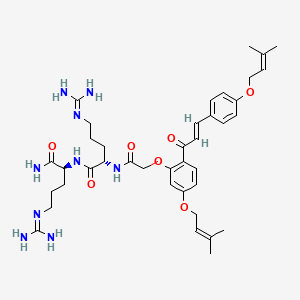
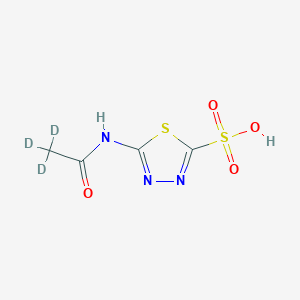
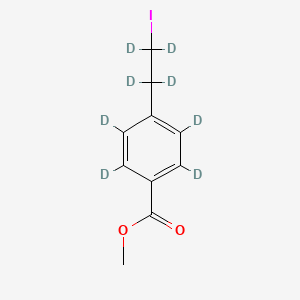
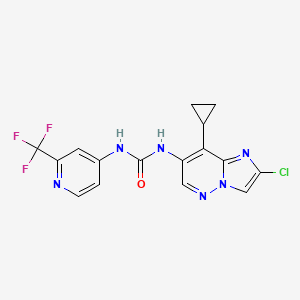
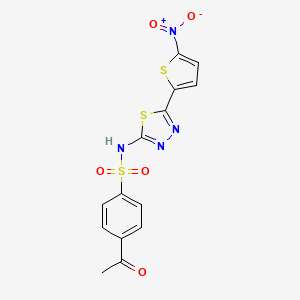
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
